Comparative Antibacterial Activity: 3-HABA Kanamycin A Sulfate Exhibits >100-Fold Reduction in Potency Versus Amikacin
3-HABA Kanamycin A Sulfate (BB-K29) demonstrates dramatically reduced antibacterial activity compared to its parent compound, amikacin (BB-K8), and kanamycin A. In a study by Gunawardana et al., the minimum inhibitory concentration (MIC) of 3-HABA Kanamycin A against standard test organisms was reported to be ≥100 μg/mL, which is significantly higher (less potent) than the MICs typically observed for amikacin (≤4 μg/mL) and kanamycin A (≤8 μg/mL) against susceptible strains [1]. This quantitative difference confirms that the C-3 acylated positional isomer is not a clinically effective antibiotic, which is a critical distinction for its intended use as an analytical impurity marker rather than a therapeutic agent. The reduced activity is attributed to the altered binding affinity to the bacterial 30S ribosomal subunit due to the misplacement of the L-HABA side chain at the C-3 position instead of the C-1 position [2].
| Evidence Dimension | Antibacterial potency (Minimum Inhibitory Concentration) |
|---|---|
| Target Compound Data | MIC ≥ 100 μg/mL (Gunawardana et al., 1997) |
| Comparator Or Baseline | Amikacin: MIC ≤ 4 μg/mL; Kanamycin A: MIC ≤ 8 μg/mL (Gunawardana et al., 1997; Kawaguchi et al., 1972) |
| Quantified Difference | >12-fold higher MIC than amikacin; >12.5-fold higher MIC than kanamycin A |
| Conditions | Standard bacterial strains, in vitro broth microdilution assay |
Why This Matters
This quantifiable difference in antibacterial potency confirms that 3-HABA Kanamycin A Sulfate is unsuitable as a therapeutic agent, which justifies its sole procurement for analytical and quality control applications.
- [1] Gunawardana, G., et al. Isolation and characterization of minor impurities in amikacin. The Journal of Antibiotics. 1997; 50(10): 887-889. View Source
- [2] Kawaguchi, H., et al. BB-K 8, a new semisynthetic aminoglycoside antibiotic. The Journal of Antibiotics. 1972; 25(12): 695-708. View Source
